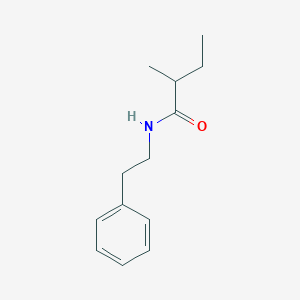

2-methyl-N-(2-phenylethyl)butanamide

Description

The study of 2-methyl-N-(2-phenylethyl)butanamide is best approached by first understanding the chemical context provided by its core functional groups. The molecule's structure, featuring a stable amide bond connecting a branched alkyl chain to a phenylethylamine scaffold, suggests potential applications in medicinal chemistry and chemical biology.

The amide functional group is a cornerstone of organic chemistry and plays a pivotal role in the chemistry of life. researchgate.netresearchgate.net Amides are characterized by a carbonyl group bonded to a nitrogen atom and are fundamental to the structure of proteins, where they form the peptide bonds that link amino acids. researchgate.netrsc.org This linkage's stability under physiological conditions makes it a reliable and common feature in the design of drug molecules. mdpi.com

In medicinal chemistry, the amide group is a ubiquitous feature in a vast array of pharmaceuticals. acs.orgnih.gov Its ability to act as both a hydrogen bond donor and acceptor allows for specific interactions with biological targets such as enzymes and receptors. mdpi.com This property is crucial for the efficacy of many drugs. Furthermore, the incorporation of amide bonds can influence a drug's pharmacokinetic properties, including its solubility, stability, and bioavailability. rsc.org Over a quarter of all known drugs are estimated to contain at least one amide bond, highlighting their importance in the pharmaceutical industry. researchgate.net The stability of amides, which are approximately 100 times more stable to hydrolysis than esters, further underscores their utility in creating robust drug candidates. acs.org

The N-phenylethyl amide moiety is a structural feature found in a variety of naturally occurring and synthetic compounds with diverse biological activities. Phenethylamines themselves, such as dopamine (B1211576) and norepinephrine, are crucial neurotransmitters, and their amide derivatives are of significant interest in chemical and pharmaceutical research.

Naturally occurring N-phenylethyl amides are found in various plant species and can exhibit a range of physiological effects. For instance, capsaicin, the compound responsible for the pungency of chili peppers, is a well-known N-phenylethyl amide with analgesic properties. While not a direct structural analog, it showcases the biological potential of this class of compounds.

The synthetic exploration of N-phenylethyl amides has led to the development of numerous compounds with therapeutic applications. This structural motif is a key component in a variety of drug classes, including antidepressants and anti-Parkinson's agents. The versatility of the N-phenylethyl amide scaffold allows for systematic modifications to fine-tune the pharmacological properties of a molecule. Synthetic analogs are often developed to enhance potency, improve selectivity for a specific biological target, or optimize pharmacokinetic profiles. The synthesis of these compounds is a significant area of research, with various methods being developed to efficiently create diverse libraries of N-phenylethyl amides for biological screening. nih.gov

Given the limited direct research on this compound, this review aims to provide a comprehensive overview of the chemical and biological significance of its core structural components. By examining the well-established roles of the amide functional group and the N-phenylethyl motif, a foundational context is established for understanding the potential properties and research avenues for this compound. The scope of this review is to synthesize existing knowledge on related compounds to infer the likely chemical behavior and potential areas of interest for this specific molecule. This analysis will serve as a valuable resource for researchers interested in the design, synthesis, and evaluation of novel bioactive compounds based on the N-phenylethyl amide scaffold.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(2-phenylethyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-3-11(2)13(15)14-10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJCPLZYBIYWSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Isolation, and Biosynthetic Investigations of 2 Methyl N 2 Phenylethyl Butanamide

Discovery and Isolation from Microbial Sources

Microorganisms, particularly bacteria and fungi, are prolific producers of a vast array of secondary metabolites, many of which have significant biological activities. nih.gov The search for new compounds often leads researchers to underexplored environments, such as marine sediments and the internal tissues of plants.

The genus Streptomyces is renowned as a biofactory for secondary metabolites, responsible for a significant percentage of known antibiotics and other therapeutic agents. nih.gov Marine-derived Streptomyces are of particular interest, as the unique marine environment fosters the evolution of novel metabolic pathways, leading to the production of distinct chemical structures. nih.gov These bacteria are known to produce a wide variety of compound classes, including complex amides and peptides. mdpi.com

Research into marine actinomycetes has yielded numerous bioactive molecules. nih.gov For instance, studies on marine Streptomyces sp. have led to the isolation of diverse compounds, including cyclic dipeptides and N-acetyltyramine from Streptomyces griseorubens f8, and borrelidin (B54535) from Streptomyces sp. IOPU. researchgate.netmdpi.com While these findings underscore the capability of marine Streptomyces to synthesize unique amides, the specific isolation of 2-methyl-N-(2-phenylethyl)butanamide from a marine Streptomyces species has not been detailed in available scientific literature. Its potential existence in these organisms remains a subject for future bioprospecting efforts.

Fungal endophytes, which live symbiotically within plant tissues, represent a vast and largely untapped resource for novel natural products. mdpi.com These fungi are known to produce a diverse range of secondary metabolites, sometimes mimicking compounds produced by their host plants or generating entirely new molecules. mdpi.com The production of amides and phenylethyl-containing compounds is documented among endophytic fungi. For example, the endophytic fungus Colletotrichum gloeosporioides has been found to produce 2-phenylethyl 1H-indol-3-yl-acetate, a compound that shares the phenylethylamine structural motif. mdpi.com

Despite the chemical diversity of endophytic fungi, a specific report detailing the isolation of this compound from a fungal endophyte is not present in the reviewed literature. The established capacity of these microorganisms to produce a wide spectrum of bioactive amides suggests they remain a promising source for future discovery of this and related compounds.

Advanced Isolation and Purification Methodologies in Natural Product Chemistry

The isolation of a specific natural product from a complex microbial fermentation broth is a multi-step process requiring a combination of extraction and chromatographic techniques. For a compound like this compound, the process would begin after a period of microbial culture. nih.gov

The first step typically involves separating the microbial biomass from the liquid culture medium, followed by solvent extraction of the filtrate and/or the biomass, often using ethyl acetate. nih.govekb.eg The resulting crude extract is then subjected to various chromatographic methods to separate the components. Column chromatography with a stationary phase like silica (B1680970) gel is a common initial step. ekb.eg Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound. Final purification is typically achieved using High-Performance Liquid Chromatography (HPLC). Structural elucidation of the purified compound relies on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net

Table 1: General Methodologies for Isolation and Purification

| Step | Technique | Purpose |

|---|---|---|

| 1. Extraction | Liquid-liquid extraction with solvents such as ethyl acetate. | To separate secondary metabolites from the aqueous fermentation broth and cell mass into an organic solvent, creating a crude extract. |

| 2. Fractionation | Column Chromatography (e.g., using silica gel). | To separate the crude extract into simpler fractions based on polarity. |

| 3. Purification | High-Performance Liquid Chromatography (HPLC). | To achieve high-resolution separation of the target compound from other components within a fraction, yielding a pure substance. |

| 4. Analysis | Thin-Layer Chromatography (TLC). | For rapid monitoring of fractions during chromatography. |

| 5. Structure Elucidation | Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. | To determine the molecular weight and detailed chemical structure of the isolated compound. |

Putative Biosynthetic Pathways and Precursor Analysis

The biosynthesis of this compound can be proposed based on known microbial metabolic pathways. The molecule is an amide, logically formed by the condensation of a carboxylic acid (2-methylbutanoic acid) and an amine (2-phenylethylamine).

The 2-phenylethylamine moiety is likely derived from the amino acid L-phenylalanine through the Ehrlich pathway. In this pathway, L-phenylalanine is transaminated to phenylpyruvate, which is then decarboxylated to phenylacetaldehyde. The final step is a reduction to 2-phenylethanol (B73330) or a reductive amination to 2-phenylethylamine. The production of 2-phenylethanol by fungi is well-documented. nih.gov

The 2-methylbutanoic acid portion is likely derived from the catabolism of the amino acid L-isoleucine. Microbial degradation of isoleucine produces 2-methylbutanoyl-CoA, which can then be hydrolyzed to 2-methylbutanoic acid.

The final step in the biosynthesis would be the formation of the amide bond between 2-phenylethylamine and an activated form of 2-methylbutanoic acid (like 2-methylbutanoyl-CoA), a reaction likely catalyzed by an amide synthetase or a non-ribosomal peptide synthetase (NRPS)-like enzyme.

Table 2: Putative Biosynthetic Precursors and Enzymes

| Component of Final Molecule | Precursor | Metabolic Pathway | Key Enzyme Type (Putative) |

|---|---|---|---|

| 2-phenylethylamine | L-Phenylalanine | Ehrlich Pathway | Transaminase, Decarboxylase, Aminotransferase/Reductase |

| 2-methylbutanoic acid | L-Isoleucine | Amino Acid Catabolism | Dehydrogenase, Hydratase, Thiolase |

| Amide Bond Formation | 2-phenylethylamine + 2-methylbutanoyl-CoA | Amide Synthesis | Amide Synthetase / NRPS-like Enzyme |

Production Optimization in Microbial Cultures for Enhanced Yields in Research

To increase the production of a target secondary metabolite like this compound in a research setting, optimization of the microbial fermentation process is critical. This involves systematically adjusting various physical and chemical parameters to maximize the yield. nih.govfrontiersin.org

Key strategies include optimizing the culture medium by testing different carbon and nitrogen sources, as the type and concentration of these nutrients can significantly influence secondary metabolism. frontiersin.org Supplementing the medium with predicted precursors, such as L-phenylalanine or L-isoleucine, could directly enhance the production of the target compound. researchgate.net Physical parameters such as pH, temperature, aeration (agitation speed), and incubation time must also be fine-tuned, as each microbial strain has an optimal range for growth and metabolite production. nih.govresearchgate.net Advanced strategies may include fed-batch cultivation to maintain optimal nutrient levels or the use of chemical elicitors to trigger stress responses that can upregulate secondary metabolite biosynthesis. researchgate.net

Table 3: Key Parameters for Production Optimization in Microbial Cultures

| Parameter | Description | Rationale for Optimization |

|---|---|---|

| Media Composition | Type and concentration of carbon sources (e.g., glucose, glycerol) and nitrogen sources (e.g., peptone, yeast extract). | Nutrients are the basic building blocks for primary and secondary metabolism. Their balance is crucial for shifting from growth to production phase. frontiersin.org |

| Precursor Supplementation | Addition of L-phenylalanine or L-isoleucine to the culture medium. | Directly provides the building blocks for the target molecule, potentially bypassing rate-limiting steps in precursor synthesis. researchgate.net |

| pH | The acidity or alkalinity of the culture medium. | Microbial enzymes have optimal pH ranges for activity. Maintaining the correct pH is vital for both growth and product formation. nih.gov |

| Temperature | The incubation temperature of the culture. | Affects enzyme kinetics and microbial growth rates. Each strain has a specific optimal temperature for metabolite production. nih.gov |

| Aeration/Agitation | The rate of oxygen supply and mixing in the bioreactor. | For aerobic microbes, oxygen is essential for metabolism. Agitation ensures homogenous distribution of nutrients and cells. |

| Incubation Time | The duration of the fermentation process. | Secondary metabolite production often occurs in the stationary phase of growth; harvesting at the optimal time point maximizes yield. |

Pre Clinical Biological Activity Profiling and Mechanistic Elucidation of 2 Methyl N 2 Phenylethyl Butanamide

Antifouling Properties

The prevention of marine biofouling is a significant area of research, with a focus on environmentally benign solutions.

There is no direct scientific evidence available to confirm the inhibitory effect of 2-methyl-N-(2-phenylethyl)butanamide on the larval settlement of the barnacle Balanus amphitrite. Research in this area has focused on a variety of other natural and synthetic compounds. For example, extracts from Mediterranean sponges and their metabolites have been shown to inhibit the settlement of B. amphitrite cyprids. vliz.be Similarly, adrenoceptor compounds have also been investigated for their ability to prevent the settlement of marine invertebrate larvae. nih.gov

| Compound/Extract | Target Organism | Effect on Larval Settlement |

| Sponge Metabolites (e.g., from Dysidea sp.) | Balanus amphitrite | Inhibition |

| Adrenoceptor Antagonists (e.g., idazoxan) | Balanus amphitrite | Inhibition |

This table illustrates examples of compounds with antifouling activity against Balanus amphitrite, as no direct data for this compound is available.

The specific role of this compound in marine ecological interactions has not been documented. Marine chemical ecology is a broad field that investigates the chemically mediated interactions between marine organisms. nih.gov These interactions can include defense against predators, competition for space, and the facilitation or inhibition of settlement of other organisms. While related molecules like phenylethylamine are known to be present in the marine environment and can act as signaling molecules, the ecological function of this compound remains an area for future research. nih.gov

Other Investigated Biological Activities of Amides

No specific studies detailing the biological activities of this compound have been identified. General research on other amide-containing molecules indicates a wide range of biological functions, but this cannot be specifically attributed to the target compound.

In Vitro Enzyme Inhibition Studies

There are no available public records or scientific articles detailing in vitro studies on the inhibitory effects of this compound against any specific enzymes. Therefore, no data on its potency (e.g., IC₅₀ values), mechanism of inhibition, or enzyme selectivity can be provided.

Receptor Binding Assays

No data from receptor binding assays for this compound are present in the surveyed literature. Consequently, information regarding its affinity (e.g., Kᵢ values) or selectivity for any specific biological receptors is unavailable.

Cellular and Molecular Mechanism of Action Studies

The cellular and molecular mechanisms of action for this compound remain uninvestigated according to available scientific literature.

Transcriptomic and Proteomic Analyses in Target Organisms

No studies involving transcriptomic (e.g., RNA-Seq) or proteomic (e.g., mass spectrometry-based) analyses have been published for organisms or cell lines exposed to this compound. As such, there is no information on its potential effects on gene expression or protein abundance.

Metabolomic Profiling for Pathway Elucidation

Metabolomic profiling studies to elucidate the metabolic pathways affected by this compound have not been reported. There is no data on alterations to endogenous metabolite levels following treatment with this compound.

Investigation of Cellular Targets and Signal Transduction Pathways

There is no research available that identifies the specific cellular targets of this compound or investigates its impact on any signal transduction pathways.

Structure Activity Relationship Sar and Chemoinformatic Analyses

Identification of Key Pharmacophoric Elements within the 2-methyl-N-(2-phenylethyl)butanamide Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The scaffold of this compound can be dissected into several key pharmacophoric elements based on its constituent parts: the phenylethyl group and the 2-methylbutanamide (B7771968) group.

Aromatic Ring: The phenyl group is a crucial hydrophobic feature. It can engage in π-π stacking, hydrophobic, and van der Waals interactions within a receptor binding pocket. The substitution pattern on this ring is a common point of modification in SAR studies of phenethylamine (B48288) derivatives to enhance potency or selectivity. biomolther.org

Ethyl Linker: The two-carbon chain separating the phenyl ring from the amide nitrogen provides conformational flexibility. The length and rigidity of this linker are often critical for orienting the aromatic ring and the amide group correctly within a binding site.

Amide Group: This functional group is a key polar element. The amide nitrogen acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. naturalproducts.net These interactions are often essential for anchoring a ligand to specific amino acid residues (like asparagine, glutamine, or serine) in a receptor.

SAR studies on the broader class of phenethylamines have shown that modifications to these key areas can dramatically alter biological activity. For instance, adding or changing substituents on the phenyl ring or altering the nature of the N-acyl group can modulate receptor affinity and functional efficacy. biomolther.org

Impact of Stereochemistry on Biological Potency and Selectivity

The this compound molecule contains a single chiral center at the second carbon of the butanamide moiety. This gives rise to two stereoisomers: (R)-2-methyl-N-(2-phenylethyl)butanamide and (S)-2-methyl-N-(2-phenylethyl)butanamide. Biological systems, particularly receptors and enzymes, are themselves chiral. Consequently, stereoisomers of a compound often exhibit significant differences in potency, selectivity, and metabolism.

While specific studies on the stereoisomers of this compound are not widely reported, the principle of stereoselectivity is well-established for structurally related compounds. For example, in the potent opioid analgesic ohmefentanyl, which also contains a phenylethyl group and multiple chiral centers, the spatial arrangement of these centers is critical for its high affinity and selectivity for the µ-opioid receptor. nih.gov Research on ohmefentanyl isomers revealed vast differences in analgesic potency, with some isomers being thousands of times more potent than morphine, while their corresponding enantiomers were significantly less active. nih.gov Specifically, the (S) configuration at the carbon atom analogous to the phenylethyl linker was found to be beneficial for potency. nih.gov

This highlights that the (R) and (S) isomers of this compound would be expected to interact differently with a chiral biological target, potentially leading to one isomer being significantly more active or having a different pharmacological profile than the other.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to build a mathematical model that relates the chemical structure of a series of compounds to their biological activity. nih.gov This method relies on calculating molecular descriptors that quantify various properties of a molecule, such as its electronic, steric, and hydrophobic characteristics.

For a series of analogs of this compound, a QSAR study would involve the following steps:

Data Set Compilation: A set of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ or EC₅₀ values) would be gathered.

Descriptor Calculation: For each molecule, a wide range of descriptors would be calculated, including physicochemical properties (e.g., LogP, polar surface area), electronic properties (e.g., partial charges), and topological indices.

Model Building: Using statistical techniques like Multiple Linear Regression (MLR), a model is developed that finds the best correlation between a subset of the calculated descriptors and the observed biological activity. mdpi.com

Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets to ensure its robustness. mdpi.com

A hypothetical QSAR equation for a series of analogs might look like: pIC₅₀ = β₀ + β₁(LogP) - β₂(PSA) + β₃(DipoleMoment)

This model could then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds.

Table 1: Hypothetical Data for a QSAR Study of this compound Analogs

| Compound | R-Group (on phenyl ring) | LogP | Polar Surface Area (Ų) | pIC₅₀ (Experimental) | pIC₅₀ (Predicted by Model) |

|---|---|---|---|---|---|

| Analog 1 | -H | 3.10 | 29.1 | 5.4 | 5.5 |

| Analog 2 | 4-Cl | 3.65 | 29.1 | 6.1 | 6.0 |

| Analog 3 | 4-OCH₃ | 2.95 | 38.3 | 5.8 | 5.9 |

Molecular Docking and Dynamics Simulations to Predict Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. semanticscholar.org This technique allows for the visualization of plausible binding modes at an atomic level. For this compound, docking simulations would involve placing the molecule into the active site of a putative protein target.

The simulation would predict:

Binding Pose: The most stable three-dimensional arrangement of the ligand within the binding site.

Binding Affinity: A scoring function estimates the strength of the interaction, providing a theoretical binding energy.

Key Interactions: Identification of specific amino acid residues that interact with the ligand. For this compound, one would expect the phenyl ring to reside in a hydrophobic pocket, interacting with residues like phenylalanine, leucine, or tryptophan, while the amide group would form hydrogen bonds with polar residues. semanticscholar.org

Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the movement of the ligand-protein complex over time, providing insights into the stability of the predicted binding pose and the flexibility of the interacting components.

Pharmacophore Generation and In Silico Screening for Novel Analogs

Based on the structure of this compound and its likely interaction patterns, a 3D pharmacophore model can be generated. arxiv.org This model serves as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features but may have a completely different chemical scaffold.

A potential pharmacophore model for this compound would include:

One aromatic ring center.

One hydrogen bond acceptor (the carbonyl oxygen).

One hydrogen bond donor (the amide N-H).

One or more hydrophobic centers (the phenyl and 2-methylbutyl groups).

This pharmacophore model can then be used for in silico (virtual) screening. arxiv.org Millions of compounds from databases can be rapidly filtered to identify those that fit the 3D arrangement of the pharmacophore. The resulting "hits" can then be subjected to further analysis, such as molecular docking, to prioritize them for chemical synthesis and biological testing, thereby accelerating the discovery of novel analogs. arxiv.org

Advanced Analytical Methodologies for Research on 2 Methyl N 2 Phenylethyl Butanamide

High-Resolution Mass Spectrometry for Metabolite Profiling and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of 2-methyl-N-(2-phenylethyl)butanamide, providing highly accurate mass measurements that are crucial for confirming the elemental composition and identifying potential metabolites. nih.gov When a compound is analyzed by HRMS, the experimentally measured mass is compared against a calculated theoretical mass; a close match within a few parts per million (ppm) provides strong evidence for a specific molecular formula. nih.gov For this compound, with a molecular formula of C₁₃H₁₉NO, the expected monoisotopic mass is 205.146664 Da. chemspider.com HRMS can verify this with high confidence, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

In the context of metabolite profiling, HRMS coupled with liquid chromatography (LC-HRMS) is used to detect and identify products of metabolic transformation in biological systems. nih.gov This involves searching for specific mass shifts corresponding to common metabolic reactions. For instance, hydroxylation of the phenyl ring or alkyl chain would result in a mass increase of 15.9949 Da (the mass of an oxygen atom).

Tandem mass spectrometry (MS/MS or MS²) further enhances structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.gov The fragmentation pattern of this compound would be expected to show characteristic losses, such as cleavage of the amide bond, providing definitive structural information. This technique is also critical for differentiating between isomers, which have identical masses but different structures and fragmentation patterns. nih.gov

Table 1: Predicted Metabolites of this compound and Corresponding Mass Shifts

| Metabolic Reaction | Mass Change (Da) | Predicted Metabolite Formula | Predicted Monoisotopic Mass (Da) |

|---|---|---|---|

| Phenyl-hydroxylation | +15.9949 | C₁₃H₁₉NO₂ | 221.1416 |

| Alkyl-hydroxylation | +15.9949 | C₁₃H₁₉NO₂ | 221.1416 |

| N-dealkylation | -105.0704 | C₅H₁₁NO | 101.0841 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules like this compound. numberanalytics.com It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its constitution and stereochemistry. core.ac.uk A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

1D NMR spectra (¹H and ¹³C) provide initial information on the number and chemical environment of protons and carbons. wpmucdn.com For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenylethyl group, the methylene (B1212753) (-CH₂-) protons, the methine (-CH-) proton, and the methyl (-CH₃) protons.

2D NMR techniques are essential for assembling the molecular structure by establishing connectivity between atoms:

COSY (Correlation Spectroscopy) reveals proton-proton couplings through bonds, identifying adjacent protons and thus mapping out spin systems within the molecule, such as the ethyl and phenylethyl fragments. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, assigning each proton to its attached carbon. core.ac.ukwpmucdn.com

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule, for example, by showing a correlation from the N-H proton to carbons in the phenylethyl and butanamide moieties, confirming the position of the amide bond. iupac.org

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to study spatial proximities between atoms, which is vital for determining the molecule's preferred conformation in solution. ethernet.edu.et

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Phenyl C-1' | - | ~139 | H-2', H-6', H-α |

| Phenyl C-2'/6' | ~7.2-7.3 | ~129 | H-3', H-5', H-α |

| Phenyl C-3'/5' | ~7.2-7.3 | ~128 | H-2', H-4', H-6' |

| Phenyl C-4' | ~7.1-7.2 | ~126 | H-3', H-5' |

| -CH₂-α (to N) | ~3.5 | ~41 | Phenyl C-1', C=O |

| -CH₂-β (to Ph) | ~2.8 | ~36 | Phenyl C-1' |

| N-H | ~5.5-6.5 | - | C=O, C-α |

| C=O (Amide) | - | ~175 | H-α, H-2, N-H |

| C-2 (methine) | ~2.1 | ~45 | C-1, C-3, C-4 |

| C-3 (methylene) | ~1.6 | ~26 | C-2, C-4 |

| C-4 (methyl) | ~0.9 | ~11 | C-2, C-3 |

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatography is a fundamental technique for the separation, purification, and purity assessment of synthesized compounds like this compound. nih.gov The principle involves distributing the compound between a stationary phase and a mobile phase; differences in a compound's affinity for these two phases enable separation from impurities or other components of a mixture. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative analysis and purity assessment. For a moderately polar compound like this compound, a reversed-phase HPLC method would typically be used. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a gradient of water and acetonitrile). A UV detector is commonly used for detection, leveraging the aromatic phenylethyl group. A single, sharp peak on the chromatogram is indicative of a high-purity sample.

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of a chemical reaction or to quickly assess the purity of a sample. nih.gov The compound is spotted on a plate coated with a stationary phase (like silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. The retention factor (Rf) value helps in identifying the compound relative to standards.

Gas Chromatography (GC) can also be used, particularly for assessing the purity of volatile starting materials or if the compound itself is sufficiently thermally stable and volatile. It is often coupled with a mass spectrometer (GC-MS) for definitive identification of separated components.

Table 3: Comparison of Chromatographic Techniques for Analysis

| Technique | Primary Use | Stationary Phase Example | Mobile Phase Example | Key Information |

|---|---|---|---|---|

| HPLC | Purity assessment, quantification | C18-bonded silica | Water/Acetonitrile | Retention time, peak area (%) |

| TLC | Reaction monitoring, qualitative purity | Silica gel on glass/aluminum | Ethyl acetate/Hexane | Retention factor (Rf) |

Spectroscopic Methods for Investigating Molecular Interactions (e.g., FT-IR)

Spectroscopic methods are vital for probing the functional groups within a molecule and studying non-covalent interactions, such as hydrogen bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the FT-IR spectrum provides clear evidence of its key structural features. The frequency of these vibrations, especially for the amide group, is sensitive to the molecular environment. mdpi.com For example, a shift in the N-H or C=O stretching frequency can indicate the presence and strength of intermolecular hydrogen bonding. mdpi.comresearchgate.net

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Structural Significance |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3350 - 3250 | Confirms amide group; frequency sensitive to H-bonding. mdpi.com |

| C-H Stretch (sp²) | Aromatic Ring | 3100 - 3000 | Indicates presence of the phenyl group. |

| C-H Stretch (sp³) | Alkyl Chains | 3000 - 2850 | Confirms the butanamide and ethyl fragments. |

| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1630 | Confirms amide carbonyl; sensitive to H-bonding. mdpi.com |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 | Confirms secondary amide structure. mdpi.com |

By employing these complementary analytical techniques, researchers can achieve a full and unambiguous characterization of this compound, from its elemental composition and covalent structure to its purity and intermolecular behavior.

Future Perspectives and Research Applications of 2 Methyl N 2 Phenylethyl Butanamide

Potential as Molecular Probes in Biological Research

The development of small-molecule fluorescent probes is crucial for visualizing and understanding complex biological processes in real-time. rsc.orgrsc.org These chemical tools enable the detection and monitoring of specific biomarkers, cellular functions, and organ-related activities at a molecular level. rsc.org While 2-methyl-N-(2-phenylethyl)butanamide is not inherently fluorescent, its core structure presents a promising scaffold for the rational design of novel molecular probes.

Future research could focus on the derivatization of the this compound structure to incorporate fluorophores. The phenylethyl group, for instance, could be modified with environmentally sensitive dyes whose fluorescence properties change upon binding to a specific biological target. The design of such probes requires a deep understanding of structure-property relationships to tune photophysical characteristics like excitation and emission spectra, quantum yield, and Stokes shift. rsc.org

The potential applications for such probes are vast. They could be engineered to detect reactive oxygen and nitrogen species (ROS/RNS), which are implicated in numerous diseases. nih.gov For example, probes based on aromatic boronates are used to detect hydrogen peroxide and peroxynitrite. nih.gov By attaching a suitable reactive group to the this compound scaffold, it could be targeted to specific cellular compartments or proteins, allowing for the precise monitoring of disease-related biochemical changes. The development of such targeted probes would be a significant contribution to the field of chemical biology, providing powerful tools for disease diagnosis and for elucidating molecular mechanisms. rsc.org

Development of Next-Generation Agrochemicals and Biopesticides

There is a growing demand for effective and environmentally benign agrochemicals and biopesticides to ensure food security while minimizing ecological impact. mdpi.com Natural products isolated from microorganisms are a rich source of bioactive compounds with potential applications in agriculture. gwdguser.de

Research has shown that this compound, isolated from limnic bacterial strains, exhibits phytotoxic activity against various microalgae, including Chlorella vulgaris and Scenedesmus subspicatus. gwdguser.deresearchgate.netnih.gov This inherent herbicidal activity suggests its potential as a lead compound for the development of new bioherbicides. The phytotoxicity of N-phenylethylamides appears to be dependent on the lipophilicity of the molecule's acid residue. gwdguser.de

Table 1: Antimicroalgal Activity of this compound This table is based on data from a study on phytotoxic arylethylamides from limnic bacteria. gwdguser.deresearchgate.netnih.gov

| Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Chlorella vulgaris | 25 |

| Scenedesmus subspicatus | 12.5 |

Furthermore, the phenylethylamide chemical skeleton is a key feature of compounds that act as inhibitors of insect serotonin (B10506) receptors. nih.govnih.govresearchgate.net Serotonin is a critical neurotransmitter in insects that modulates immune responses. nih.govresearchgate.net A study on the beet armyworm, Spodoptera exigua, demonstrated that phenylethylamides derived from bacterial secondary metabolites can specifically and competitively inhibit a serotonin receptor (Se-5HTR), leading to significant immunosuppression. nih.govnih.govresearchgate.net This finding opens up the possibility of designing potent and selective biopesticides based on the this compound scaffold that target insect-specific physiological processes, offering a safer alternative to broad-spectrum chemical pesticides.

Exploration of New Biological Target Modulations

A biological target is a molecule within a living organism, most commonly a protein or nucleic acid, to which a compound like a drug binds, leading to a change in its function. wikipedia.org The phenylethylamine core of this compound is a well-known privileged scaffold in medicinal chemistry, found in ligands for a wide array of biological targets. The exploration of this compound and its derivatives could therefore lead to the discovery of modulators for new or underexplored biological pathways.

As mentioned, phenylethylamides have been identified as potent inhibitors of an insect-specific serotonin receptor, Se-5HTR, which is classified as a subtype 7 5HTR. nih.govnih.govresearchgate.net This highlights the potential for this class of compounds to modulate G-protein coupled receptors (GPCRs) with high specificity. Future research could screen this compound and its analogues against a panel of human GPCRs to identify potential therapeutic leads for a variety of diseases.

Moreover, subtle structural modifications can lead to significant changes in biological activity, a phenomenon sometimes referred to as the "magic methyl" effect. mdpi.com The methyl group at the 2-position of the butanamide chain in the target compound is a key structural feature. Its position and steric bulk can influence the compound's conformation and its binding affinity to a target. mdpi.com By synthesizing and screening a library of analogues with variations in the alkyl chain and the phenylethyl ring, researchers could systematically explore the structure-activity relationship and potentially uncover novel modulators of enzymes, ion channels, or nuclear receptors. Computational methods, such as in silico screening and molecular docking, could accelerate the identification of promising new biological targets for this chemical scaffold. f1000research.com

Green Chemistry Approaches for Sustainable Production of Amides

The synthesis of amides is a fundamental process in the chemical and pharmaceutical industries. semanticscholar.org Traditional methods often rely on harsh reagents and generate significant chemical waste, prompting the development of more sustainable "green chemistry" approaches. dst.gov.indiplomatacomercial.com Future manufacturing of this compound would benefit from the adoption of these modern, eco-friendly synthetic methods.

Several green strategies for amide synthesis have been reported that could be adapted for the production of this compound. These include:

Catalytic Direct Amidation: This approach avoids the use of stoichiometric activating agents. Boric acid, for example, has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines, often under solvent-free conditions, which significantly reduces waste. semanticscholar.orgbohrium.comsciepub.com

Enzymatic Synthesis: Biocatalysts, such as lipases, can be used to form amide bonds with high selectivity and under mild reaction conditions. nih.govnih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the direct amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.govnih.gov This enzymatic method can produce high yields and pure products without the need for extensive purification. nih.gov

Photocatalytic Synthesis: Recent advances have demonstrated the use of photocatalysts, such as those based on Covalent Organic Frameworks (COFs), for the direct synthesis of amides from alcohols and amines using light as an energy source. dst.gov.in This method is highly efficient and the catalyst is often recyclable. dst.gov.in

Table 2: Comparison of Green Amide Synthesis Methods This table summarizes general characteristics of green chemistry approaches applicable to amide synthesis. semanticscholar.orgdst.gov.innih.govnih.gov

| Method | Catalyst / Conditions | Advantages |

|---|---|---|

| Boric Acid Catalysis | Boric acid, heat, often solvent-free | Low-cost catalyst, high atom economy, reduced waste. semanticscholar.orgsciepub.com |

| Enzymatic Synthesis | Lipase (e.g., CALB), mild temperature, green solvents | High selectivity, mild conditions, biodegradable catalyst. nih.govnih.gov |

| Photocatalysis | Covalent Organic Framework (COF), visible light | Uses light as a clean energy source, recyclable catalyst. dst.gov.in |

Implementing these green chemistry principles in the synthesis of this compound would not only be environmentally responsible but could also lead to more efficient and cost-effective production processes on an industrial scale.

Integration of Omics Data for Systems Biology Understanding of Compound Effects

Systems biology offers a holistic approach to understanding the complex interactions within biological systems. uct.ac.za By integrating high-throughput "omics" data—such as genomics, proteomics, and metabolomics—researchers can move beyond a single-target view and build comprehensive models of how a small molecule like this compound affects cellular networks. nih.govox.ac.uk

Although specific omics studies on this compound have not yet been reported, this represents a significant future research avenue. A systems biology approach would involve treating cells or organisms with the compound and then measuring the global changes in genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics). This data can be analyzed using bioinformatics tools to:

Generate Mechanistic Hypotheses: By identifying which pathways and networks are perturbed by the compound, researchers can generate new hypotheses about its mechanism of action. nih.govnih.gov

Identify On- and Off-Target Effects: Systems-level analysis can help to distinguish between the intended therapeutic effects and unintended side effects, providing a more complete picture of the compound's biological activity. nih.gov

Discover Biomarkers: Omics data can reveal molecular biomarkers that indicate a biological response to the compound, which is valuable for both preclinical and clinical development. nih.gov

Predict Broader Biological Roles: By comparing the compound's omics fingerprint to those of known molecules, it may be possible to predict new therapeutic applications or potential toxicities. researchgate.net

The integration of chemical information with large-scale biological data is the foundation of systems chemical biology. ox.ac.ukresearchgate.net Applying this approach to this compound will be essential for fully understanding its biological impact and for rationally guiding its future development as a probe, agrochemical, or therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-N-(2-phenylethyl)butanamide, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves condensation of 2-methylbutanoic acid derivatives with 2-phenylethylamine. Key steps include activating the carboxylic acid (e.g., via chloride formation using thionyl chloride) followed by nucleophilic acyl substitution. Optimization may involve solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and catalysts like DMAP to enhance yield . Purification via column chromatography or recrystallization is critical for isolating high-purity product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : - and -NMR confirm proton environments (e.g., methyl groups at δ ~1.0 ppm, aromatic protons at δ ~7.2 ppm) and carbonyl signals (δ ~170 ppm) .

- IR : Stretching frequencies for amide C=O (~1650 cm) and N–H (~3300 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H] at m/z 234.1622 for CHNO) .

Q. What analytical methods ensure purity and stability assessment of this compound in research settings?

- Methodology :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity. Mobile phases often use acetonitrile/water gradients .

- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS identify degradation products (e.g., hydrolysis to 2-methylbutanoic acid) .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., opioid or cannabinoid receptors) based on structural analogs (e.g., fentanyl derivatives) .

- QSAR : Correlate substituent effects (e.g., alkyl chain length, phenyl group position) with activity data from similar compounds to predict potency .

Q. What experimental designs resolve contradictions in reported pharmacological activities of this compound analogs?

- Methodology :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values for enzyme inhibition) to identify confounding variables (e.g., assay conditions, cell lines) .

- Dose-Response Curves : Use standardized protocols (e.g., fixed incubation times, controlled pH) to minimize variability in activity measurements .

Q. How does the 2-methyl substituent influence the compound’s metabolic stability compared to unsubstituted butanamide derivatives?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-life () with analogs lacking the methyl group .

- CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms using fluorogenic substrates to assess metabolic pathway interference .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodology :

- Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) solvents for slow evaporation.

- Co-Crystallization : Introduce co-formers (e.g., succinic acid) to stabilize lattice formation, as seen in benzimidazole derivatives .

Methodological Notes

- Data Validation : Cross-reference spectral data with databases (e.g., PubChem, CC-DPS) to confirm structural assignments .

- Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly those with structural similarities to controlled substances (e.g., fentanyl analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.